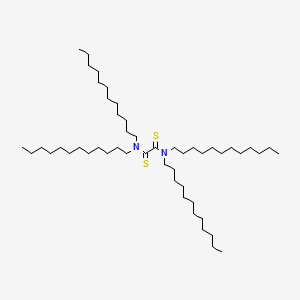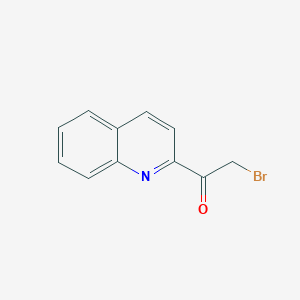![molecular formula C14H9N3O3 B13928444 Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- CAS No. 502422-51-7](/img/structure/B13928444.png)
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-: is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted with a 2-(3-nitrophenyl)-4-oxazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 2-(3-nitrophenyl)-4-oxazolyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
3-Nitropyridine: A precursor in the synthesis of Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns.
2-(3-Nitrophenyl)pyridine: A compound with a similar structure but lacking the oxazolyl group.
Uniqueness: Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]- is unique due to the presence of both the nitrophenyl and oxazolyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
502422-51-7 |
|---|---|
Fórmula molecular |
C14H9N3O3 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)11-5-3-4-10(8-11)14-16-13(9-20-14)12-6-1-2-7-15-12/h1-9H |
Clave InChI |
VVAAKNGCCMGISN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)


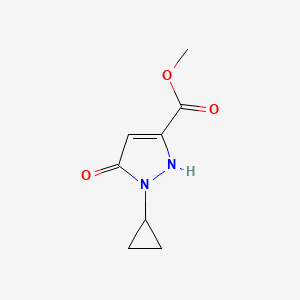
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

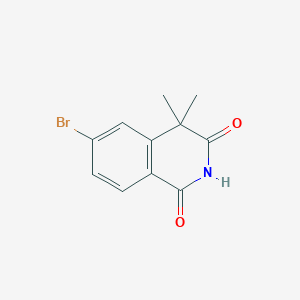
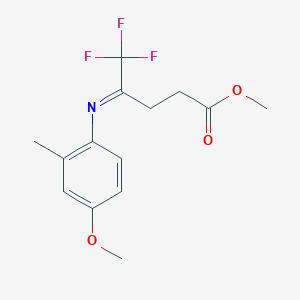
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
